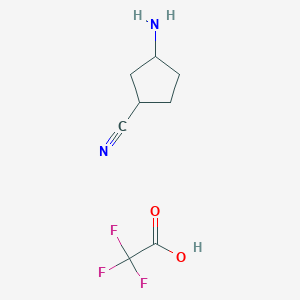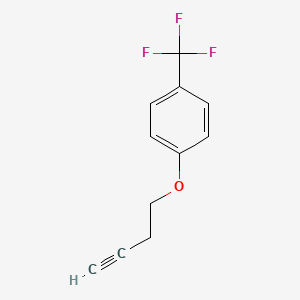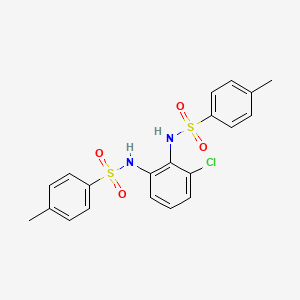
3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid is a compound with the molecular formula C8H11F3N2O2 and a molecular weight of 224.18 g/mol . This compound is a combination of 3-aminocyclopentane-1-carbonitrile and trifluoroacetic acid, which are often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminocyclopentane-1-carbonitrile; trifluoroacetic acid typically involves the reaction of 3-aminocyclopentane-1-carbonitrile with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents; reactions are carried out under controlled temperatures and in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 3-aminocyclopentane-1-carbonitrile; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also interact with enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminocyclopentane-1-carbonitrile
- 2,2,2-Trifluoroacetic acid
- cis-2-aminocyclopentanecarbonitrile; 2,2,2-trifluoroacetic acid
- (1R,2S)-2-aminocyclopentane-1-carbonitrile; 2,2,2-trifluoroacetic acid
Uniqueness
3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid is unique due to its combination of an amino group and a trifluoroacetic acid moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its significance .
Properties
Molecular Formula |
C8H11F3N2O2 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
3-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c7-4-5-1-2-6(8)3-5;3-2(4,5)1(6)7/h5-6H,1-3,8H2;(H,6,7) |
InChI Key |
YGLATEGGVDJYJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C#N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12276284.png)


![6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12276298.png)
![benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12276299.png)
![1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276302.png)


amino}methyl)benzonitrile](/img/structure/B12276319.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12276322.png)



